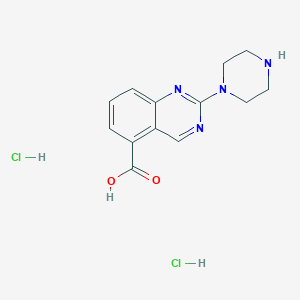

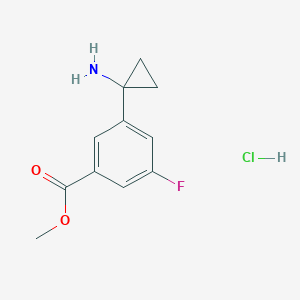

![molecular formula C13H10N6O3S B3003418 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894055-82-4](/img/structure/B3003418.png)

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a nitrophenyl group . These types of compounds are often synthesized for their potential pharmacological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . The synthesis usually involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. It contains a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The compound also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro (-NO2) group attached .Scientific Research Applications

Anti-Viral Activity

- Triazolo[4,3-b]pyridazine Derivatives: A study highlighted the synthesis of novel derivatives of triazolo[4,3-b]pyridazine, revealing promising antiviral activity against Hepatitis-A Virus (HAV). These compounds, including 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, showed potential as antiviral agents (Shamroukh & Ali, 2008).

Structural Analysis and Synthesis

- Synthesis and Structure Analysis: Research focused on the synthesis and structural analysis of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. Detailed Density Functional Theory calculations and Hirshfeld surface analysis were performed to understand the molecular interactions and structure (Sallam et al., 2021).

Biological Properties

- Synthesis and Biological Assessment: A study explored the synthesis of novel acetamides including triazolo[4,3-a]pyridine derivatives, assessing their biological properties. The research aimed to develop a method for synthesizing these compounds and evaluate their pharmacological activity (Karpina et al., 2019).

Anti-Tumor Activities

- Antitumor Potentials: A research project synthesized a new compound related to triazolo[4,3-a]pyrimidine and evaluated its in vitro antitumor activities. This study suggests the potential of these compounds in cancer treatment due to their high potency compared to standard antitumor drugs (Gomha et al., 2017).

Bioactivity of Heterocyclic Compounds

- Heterocyclic Compounds' Bioactivity: Another study investigated the bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, including compounds with a triazolo[4,3-b]pyridazine framework. The focus was on their antibacterial, antifungal, and antitubercular activities, revealing their potential in medical applications (Shiradkar & Kale, 2006).

Future Directions

Mechanism of Action

Target of Action

The compound 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been found to show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.

Biochemical Pathways

Triazole compounds have been found to affect a wide range of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The specific pathways affected by this compound would depend on the specific targets it interacts with in the body.

Pharmacokinetics

The pharmacokinetics of triazole compounds can be influenced by their ability to form hydrogen bonds with different targets. This can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . .

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For example, some triazole compounds have been found to show cytotoxic activities against certain cancer cell lines

properties

IUPAC Name |

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVRPIJYMQGHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)